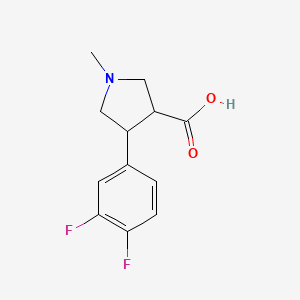![molecular formula C13H16BrN3O2 B15300856 tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring and a tert-butyl carbamate group attached to the nitrogen atom. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of tert-butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring using brominating agents such as N-bromosuccinimide (NBS).
Carbamate formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base to form the desired carbamate
Chemical Reactions Analysis
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: Another carbamate compound with a different core structure.
tert-Butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate: A similar compound with the bromine atom at a different position on the imidazo[1,2-a]pyridine ring
Properties
Molecular Formula |
C13H16BrN3O2 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl N-[(8-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-7-9-8-17-6-4-5-10(14)11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,18) |
InChI Key |
VZJDDLGHDFKPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
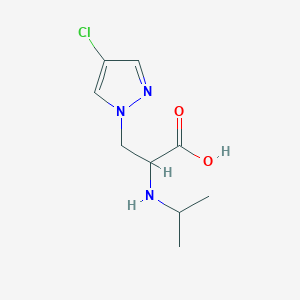
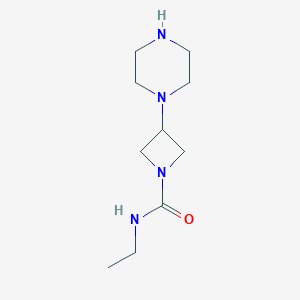
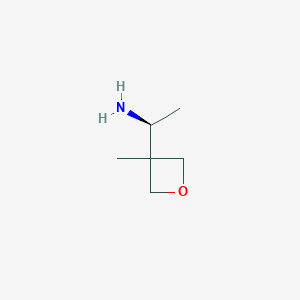
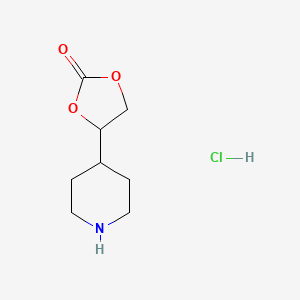
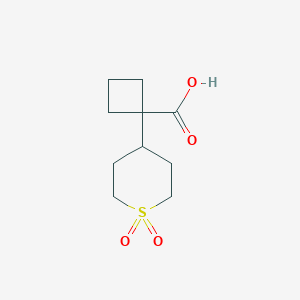
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)


![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
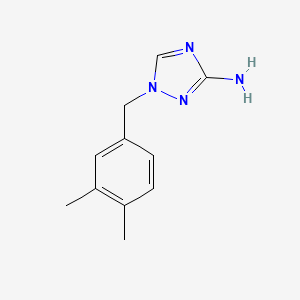
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
